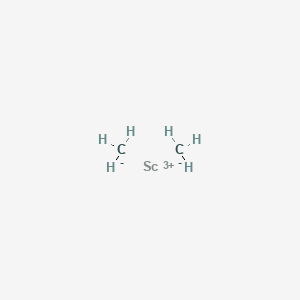![molecular formula C26H38O2Si B14351559 Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate CAS No. 91586-15-1](/img/structure/B14351559.png)
Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate is an organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of a silyl group attached to a decanoate ester, which imparts unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of 2-methyl-2-[methyl(diphenyl)silyl]decanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the product. The purification process may involve distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, where nucleophiles such as halides or alkoxides replace the silyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 2-methyl-2-[methyl(diphenyl)silyl]decanoic acid.
Reduction: Formation of 2-methyl-2-[methyl(diphenyl)silyl]decanol.
Substitution: Formation of this compound derivatives with different substituents.
Applications De Recherche Scientifique
Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate involves its interaction with specific molecular targets. The silyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, influencing the overall reactivity and stability of the compound. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate can be compared with other silyl esters such as:
- Ethyl trimethylsilylacetate
- Ethyl dimethylphenylsilylacetate
- Ethyl triethylsilylacetate
Uniqueness
The uniqueness of this compound lies in its specific silyl group, which imparts distinct chemical properties and reactivity. The presence of the diphenylsilyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
91586-15-1 |
|---|---|
Formule moléculaire |
C26H38O2Si |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C26H38O2Si/c1-5-7-8-9-10-17-22-26(3,25(27)28-6-2)29(4,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,5-10,17,22H2,1-4H3 |
Clé InChI |
SZLMYPXSRQVOLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


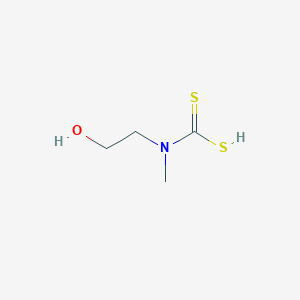
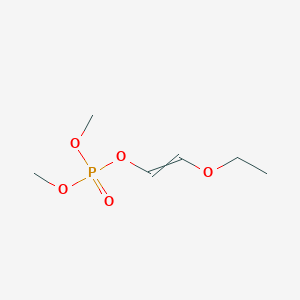
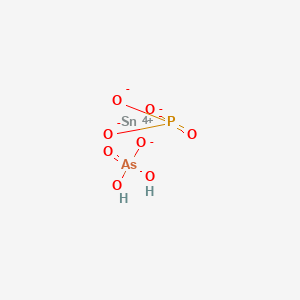

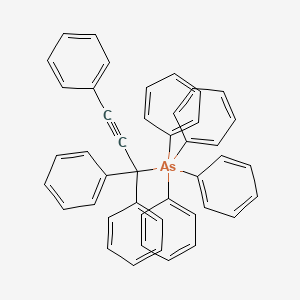

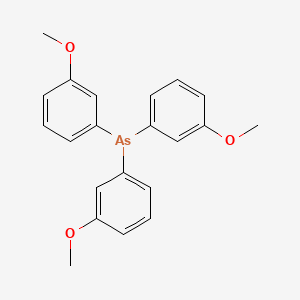
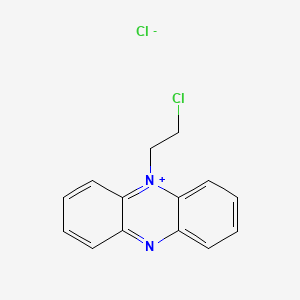
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

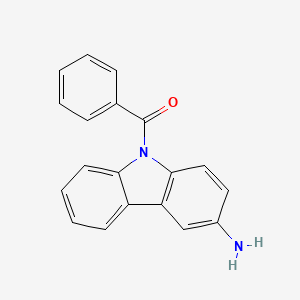
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
